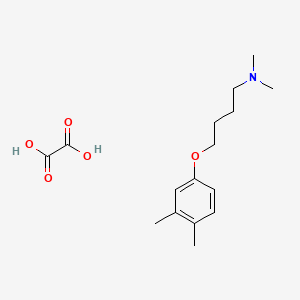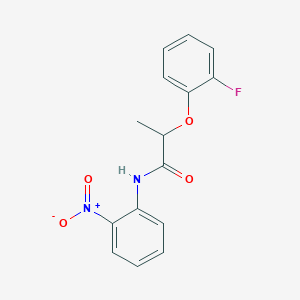![molecular formula C21H21NO4 B4041800 4-{3-[(2-甲基-8-喹啉基)氧基]丙氧基}苯甲酸甲酯](/img/structure/B4041800.png)
4-{3-[(2-甲基-8-喹啉基)氧基]丙氧基}苯甲酸甲酯
描述
Methyl 4-[3-(2-methylquinolin-8-yl)oxypropoxy]benzoate is a synthetic organic compound that features a quinoline moiety linked to a benzoate ester via a propoxy bridge
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[3-(2-methylquinolin-8-yl)oxypropoxy]benzoate typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Ether Formation: The quinoline derivative is then reacted with 3-bromopropanol in the presence of a base like potassium carbonate to form the propoxy linkage.
Esterification: Finally, the resulting intermediate is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
作用机制
The mechanism of action of Methyl 4-[3-(2-methylquinolin-8-yl)oxypropoxy]benzoate in biological systems is not fully understood. it is believed to interact with cellular targets through the quinoline moiety, which can intercalate with DNA and disrupt cellular processes. The benzoate ester may also contribute to its overall bioactivity by enhancing its solubility and cellular uptake.
相似化合物的比较
Methyl 4-{2-[(2-methylquinolin-8-yl)oxy]acetamido}benzoate: Contains an acetamido linkage instead of a propoxy bridge.
Methyl 4-{3-[(2-methylquinolin-8-yl)oxy]propoxy}benzoate: Similar structure but with different substituents on the quinoline ring.
Uniqueness: Methyl 4-[3-(2-methylquinolin-8-yl)oxypropoxy]benzoate is unique due to its specific combination of a quinoline moiety and a benzoate ester linked by a propoxy bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
IUPAC Name |
methyl 4-[3-(2-methylquinolin-8-yl)oxypropoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-15-7-8-16-5-3-6-19(20(16)22-15)26-14-4-13-25-18-11-9-17(10-12-18)21(23)24-2/h3,5-12H,4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYBFUZJRORPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCOC3=CC=C(C=C3)C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine](/img/structure/B4041732.png)
![N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4041738.png)
![2-[(4-pyrimidin-5-ylphenyl)thio]acetamide](/img/structure/B4041757.png)


![N-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4041786.png)
![[1-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperidin-4-yl]methanol](/img/structure/B4041793.png)

![1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-3-methylpiperidine oxalate](/img/structure/B4041799.png)
![3-Methyl-1-[3-(3-methyl-4-nitrophenoxy)propyl]piperidine;oxalic acid](/img/structure/B4041808.png)


![1-[3-nitro-4-(1-pyrrolidinyl)benzoyl]piperidine](/img/structure/B4041826.png)
